Product packaging for 2-Amino-dinitro-isoquinolin-1one(Cat. No.:CAS No. 1082042-08-7)

2-Amino-dinitro-isoquinolin-1one

Cat. No.: B1524963
CAS No.: 1082042-08-7
M. Wt: 250.17 g/mol
InChI Key: MJPOTJSEGHUGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-dinitro-isoquinolin-1one is a synthetic isoquinoline derivative of significant interest in scientific research, particularly in the field of medicinal chemistry. Isoquinolines represent a broad class of heterocyclic aromatic compounds that are structurally similar to quinoline and serve as a fundamental backbone for thousands of natural alkaloids with diverse biological activities . Current research into structurally related nitro-functionalized isoquinoline compounds has demonstrated promising antimalarial properties through in silico studies, with one such derivative identified as a potent inhibitor of the Plasmodium parasite enzyme adenylosuccinate synthetase . This suggests potential application for this compound as a valuable scaffold in infectious disease research. Furthermore, the broader family of isoquinoline alkaloids and their synthetic analogs are extensively investigated for a wide spectrum of bioactivities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . The presence of both amino and nitro functional groups on the isoquinoline core may allow for unique electronic interactions and binding affinities with biological targets, making this compound a versatile intermediate for the synthesis of novel chemical libraries or as a probe for investigating new mechanisms of action. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4O5 B1524963 2-Amino-dinitro-isoquinolin-1one CAS No. 1082042-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5,7-dinitroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O5/c10-11-2-1-6-7(9(11)14)3-5(12(15)16)4-8(6)13(17)18/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPOTJSEGHUGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Amino Dinitro Isoquinolin 1one

Precursor Synthesis and Derivatization Approaches

The foundation of 2-amino-dinitro-isoquinolin-1-one synthesis lies in the strategic preparation and modification of precursor molecules. A common approach involves the derivatization of simpler, commercially available starting materials. For instance, the synthesis of related amino-benzo[de]isoquinolin-1,3-dione derivatives often begins with a bioactive amino-benzoisoquinoline core, which is then subjected to reactions with various aryl aldehydes, isothiocyanates, or acid anhydrides to build complexity. researchgate.net This highlights a general principle where a core heterocyclic structure is first assembled and then functionalized.

In the context of isoquinoline (B145761) synthesis more broadly, precursors often take the form of β-phenylethylamines or similar structures that can be induced to cyclize. wikipedia.orgnumberanalytics.com The specific substituents on these precursors are critical as they direct the subsequent reactions and ultimately become part of the final dinitro-amino-isoquinolinone structure. The synthesis of aminomethylated derivatives, for example, starts with hydroxylated phenyl compounds that are then subjected to aminomethylation, demonstrating how functional groups are strategically placed on precursors before the core ring system is formed or modified. mdpi.com The synthesis of amino-acid-based nitroalkenes, which can be precursors to various nitrogen-containing heterocycles, involves the conversion of N-protected amino alcohols or Weinreb amides to aldehydes, followed by a Henry reaction. mdpi.com

Multi-Step Synthesis Pathways to the 2-Amino-dinitro-isoquinolin-1-one Core

The assembly of the 2-amino-dinitro-isoquinolin-1-one core is a multi-step process that requires careful control over reaction sequences. These pathways typically involve the formation of the isoquinolinone skeleton followed by the introduction of the nitro and amino groups.

Cyclization Reactions in Isoquinolinone Formation

Several classic and modern cyclization reactions are adapted for the formation of the isoquinoline or isoquinolinone ring system.

Bischler–Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride. numberanalytics.com It is a powerful tool for creating dihydroisoquinoline intermediates which can then be oxidized to the isoquinoline or isoquinolinone. wikipedia.orgpharmaguideline.com

Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde to form an imine, which then cyclizes in the presence of an acid catalyst to yield a tetrahydroisoquinoline. wikipedia.orgpharmaguideline.com While this typically produces a more reduced ring system, it is a versatile method for creating the core isoquinoline structure.

Other Cyclization Strategies: Modern methods include metal-catalyzed cyclizations, such as those using palladium, copper, or rhodium catalysts. organic-chemistry.orgrsc.orgnih.gov For example, a palladium-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal acetylene, followed by a copper-catalyzed cyclization, can produce isoquinolines in high yields. organic-chemistry.org Another approach involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. nih.gov

The choice of cyclization strategy often depends on the desired substitution pattern of the final molecule.

Introduction of Nitro and Amino Functionalities: Regioselectivity and Control

Once the isoquinolinone core is established, the introduction of nitro and amino groups is a critical and often challenging step.

Nitration: The introduction of nitro groups onto the aromatic ring is typically achieved through electrophilic nitration. However, the electron-deficient nature of the pyridine (B92270) ring in isoquinoline can make this reaction difficult. nih.gov The position of nitration (regioselectivity) is influenced by the existing substituents on the ring. The strong electron-withdrawing nature of the nitro group, once introduced, can activate the ring for subsequent nucleophilic reactions. nih.gov

Amination: The amino group can be introduced in several ways. One common method is the reduction of a nitro group. nih.gov For example, 1-nitroisoquinoline (B170357) can be catalytically hydrogenated to 1-aminoisoquinoline. google.com Another approach is through nucleophilic substitution of a suitable leaving group on the isoquinoline ring. The vicarious nucleophilic substitution (VNS) of hydrogen is a powerful method for direct amination of nitro-activated aromatic rings. nih.gov The synthesis of 1-amino-2,4-dinitroimidazole, a related energetic material, has been optimized by studying various aminating agents. nih.gov

Controlling the regioselectivity of these reactions is paramount to ensure the correct placement of the dinitro and amino functionalities in the final 2-amino-dinitro-isoquinolin-1-one molecule.

Green Chemistry Principles and Sustainable Synthesis Approaches for 2-Amino-dinitro-isoquinolin-1-one

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like 2-amino-dinitro-isoquinolin-1-one to minimize environmental impact and improve safety. researchgate.net

Prevention of Waste: The ideal synthesis has a high atom economy, incorporating the maximum number of atoms from the reactants into the final product. acs.org This can be achieved through the careful design of reaction pathways that minimize the formation of byproducts.

Use of Catalysis: Catalytic reagents are preferred over stoichiometric ones as they can be used in small amounts and can often be recycled. acs.org The use of metal catalysts (e.g., palladium, copper, rhodium) in cyclization reactions is an example of this principle in action. organic-chemistry.orgrsc.org

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. researchgate.net For example, some syntheses are being developed to be carried out in water or with no solvent at all. nih.gov

The application of these principles not only leads to more environmentally friendly processes but can also result in more efficient and cost-effective syntheses.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-amino-dinitro-isoquinolin-1-one. This involves a systematic study of various reaction parameters.

Solvent and Catalyst Selection: The choice of solvent can significantly impact reaction rates and yields. Similarly, the selection of the appropriate catalyst is critical for reactions like cyclizations and hydrogenations.

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete reaction and minimize the formation of side products. Online monitoring techniques, such as infrared spectroscopy, can be used to track the progress of a reaction and determine the optimal reaction time. nih.gov

Reagent Stoichiometry: The molar ratios of reactants need to be optimized to ensure efficient conversion of the limiting reagent.

A study on the synthesis of 1-amino-2,4-dinitroimidazole demonstrated the successful optimization of reaction conditions, including the solvent, reaction time, and aminating agent, through online infrared spectroscopy. nih.gov Similar systematic optimization strategies are essential for developing a robust and high-yielding synthesis of 2-amino-dinitro-isoquinolin-1-one.

Chemical Reactivity and Transformation Mechanisms of 2 Amino Dinitro Isoquinolin 1one

Electrophilic Aromatic Substitution Reactions on the Isoquinolinone Core

Electrophilic aromatic substitution (SEAr) reactions on the 2-amino-dinitro-isoquinolin-1-one scaffold are generally disfavored. The isoquinolinone core, particularly with the presence of two powerful electron-withdrawing nitro groups, is highly deactivated towards attack by electrophiles. libretexts.org The amino group is a strong activating group and an ortho-, para-director; however, its influence is likely insufficient to overcome the deactivating effect of the nitro groups and the pyridinone part of the isoquinolinone system. libretexts.org

In strongly acidic media, required for many electrophilic substitution reactions like nitration or sulfonation, the amino group would be protonated, forming an ammonium (B1175870) salt. This protonated form acts as a strong deactivating, meta-directing group, further reducing the ring's reactivity. Therefore, forcing conditions would be required for any electrophilic substitution to occur, likely leading to decomposition rather than selective substitution.

Nucleophilic Substitution Pathways Involving Nitro and Amino Groups (e.g., SNAr, VNS)

In stark contrast to its inertness towards electrophiles, the electron-deficient aromatic system of 2-amino-dinitro-isoquinolin-1-one is highly susceptible to nucleophilic attack. This reactivity is channeled through two primary mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS).

SNAr Reactions:

The SNAr mechanism involves the displacement of a good leaving group by a nucleophile. masterorganicchemistry.comlibretexts.org In the context of 2-amino-dinitro-isoquinolin-1-one, if one of the nitro groups is positioned ortho or para to a suitable leaving group (like a halogen), it would be readily displaced. More relevantly, one of the nitro groups itself can act as a leaving group, although this typically requires harsh reaction conditions. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. youtube.com The strong electron-withdrawing capacity of the remaining nitro group and the isoquinolinone ring stabilizes the negative charge in this intermediate, facilitating the reaction. libretexts.orgyoutube.com Studies on analogous compounds like 5,7-dinitroquinoline (B3054851) have shown regiospecific substitution of the 5-NO2 group by various nucleophiles, including thiols and sodium azide. researchgate.net

VNS Reactions:

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. nih.govresearchgate.net This reaction allows for the formal substitution of a hydrogen atom by a nucleophile carrying a leaving group. For 2-amino-dinitro-isoquinolin-1-one, nucleophilic attack is anticipated at the electron-poor positions activated by the nitro groups. The reaction initiates with the addition of a carbanion (stabilized by an adjacent leaving group) to the aromatic ring to form an anionic σ-adduct. researchgate.net Subsequent base-induced elimination of the leaving group from the carbanionic center restores aromaticity. nih.gov Research on the amination of nitroquinolines has demonstrated the utility of VNS in introducing new functional groups. nih.gov

The likely positions for nucleophilic attack on the dinitro-isoquinolinone ring are the carbon atoms ortho and para to the nitro groups, as these positions bear the largest partial positive charge.

Reaction TypeKey FeaturesProbable Reaction Sites on 2-Amino-dinitro-isoquinolin-1-oneRelevant Analogs Studied
SNAr (Nucleophilic Aromatic Substitution)Requires a leaving group; proceeds via Meisenheimer complex; activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.comPositions bearing a nitro group (as a leaving group) or other good leaving groups.5,7-Dinitroquinoline, 1-Fluoro-2,4-dinitrobenzene (B121222). researchgate.netresearchgate.net
VNS (Vicarious Nucleophilic Substitution)Substitution of a hydrogen atom; nucleophile has a leaving group; proceeds via σ-adduct. nih.govElectron-deficient C-H positions, likely ortho/para to the nitro groups.Nitroquinolines. nih.gov

Redox Chemistry of the Nitro and Amino Functionalities

The nitro and amino groups on the isoquinolinone core are redox-active and can undergo a variety of transformations.

Reduction of Nitro Groups:

The reduction of aromatic nitro groups to primary amines is a fundamental and widely used transformation. wikipedia.orgyoutube.com This can be achieved using a range of reducing agents. The specific product often depends on the reagent and reaction conditions.

Complete Reduction to Amines: Reagents like tin(II) chloride (SnCl₂) in acidic media, iron (Fe) powder with an acid, or catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) are commonly used to fully reduce nitro groups to the corresponding amino groups. wikipedia.orgyoutube.com Selective reduction of one nitro group in the presence of another is often challenging but can sometimes be achieved with reagents like sodium hydrosulfite. wikipedia.org

Partial Reduction: Under controlled conditions, partial reduction can yield intermediate species such as nitroso or hydroxylamino derivatives. For instance, zinc metal in the presence of ammonium chloride can reduce nitroarenes to N-arylhydroxylamines. wikipedia.org

Oxidation of the Amino Group:

The primary amino group can be oxidized, although this can be less straightforward than nitro reduction. Oxidation of aromatic amines can lead to a variety of products depending on the oxidant and conditions. organic-chemistry.org Strong oxidizing agents can lead to the formation of nitroso, nitro, or even azo compounds, and can sometimes result in ring degradation. nih.gov Milder oxidation might be possible, but care must be taken to avoid over-oxidation or polymerization. For example, anilines can be oxidized to the corresponding nitro compounds using reagents like sodium perborate (B1237305) or cobalt-catalyzed oxidation with peroxides. organic-chemistry.org

Functional GroupTransformationTypical ReagentsProduct(s)
Nitro (-NO₂)Complete ReductionFe/HCl, SnCl₂/HCl, H₂/Pd-C, H₂/Raney Ni. wikipedia.orgyoutube.comAmino (-NH₂)
Partial ReductionZn/NH₄Cl. wikipedia.orgHydroxylamino (-NHOH)
Amino (-NH₂)OxidationSodium perborate, Co(OAc)₂/t-BuOOH. organic-chemistry.orgNitroso (-NO), Nitro (-NO₂)

Photochemical Transformations and Stability Studies

Nitroaromatic compounds are known to be photochemically active. The stability and transformations of 2-Amino-dinitro-isoquinolin-1-one upon exposure to light are critical aspects of its chemistry, particularly for applications in materials science.

Studies on related compounds, such as amino and nitro-substituted 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-diones, have shown that these molecules can act as photoinitiators for polymerization upon exposure to visible light, indicating they absorb light and generate reactive species. rsc.org The photolysis of ortho-nitrobenzyl derivatives, a classic photochemical reaction, proceeds via an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, forming an aci-nitro intermediate. rsc.org This intermediate can then rearrange to release a leaving group.

For 2-Amino-dinitro-isoquinolin-1-one, irradiation could potentially lead to several pathways:

Photoreduction: The nitro groups can be photoreduced, especially in the presence of a hydrogen donor.

Rearrangement: Intramolecular rearrangements, similar to the ortho-nitrobenzyl system, could occur if a suitable internal hydrogen source is available.

Degradation: Prolonged exposure to UV light, particularly in the presence of oxygen or other reactive species, could lead to the degradation of the aromatic system.

The stability of the compound will be highly dependent on the wavelength of light, the solvent, and the presence of other chemical species. The amino group may also influence the photochemical pathways.

Reaction Kinetics and Mechanistic Elucidation of Key Transformations

Understanding the kinetics and mechanisms of the key reactions of 2-Amino-dinitro-isoquinolin-1-one is essential for controlling its transformations and designing synthetic routes.

SNAr Mechanism: The kinetics of SNAr reactions are typically second-order, depending on the concentrations of both the aromatic substrate and the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex, as this step involves the disruption of aromaticity. researchgate.net The stability of this intermediate, enhanced by the electron-withdrawing nitro groups, is a key factor in the reaction rate. Kinetic studies on the aminolysis of 1-fluoro-2,4-dinitrobenzene have provided detailed insights into these interactions. researchgate.net

VNS Mechanism: The mechanism of VNS involves the formation of a σH-adduct, which is often a fast and reversible process. The subsequent base-induced β-elimination is typically the rate-limiting step. researchgate.net Mechanistic studies on the VNS of nitropyridines have shown that steric factors can play a significant role, sometimes preventing the elimination step and leading to the isolation of the protonated adduct.

Redox Mechanisms: The reduction of nitro groups by metals like iron proceeds through a series of single-electron transfer steps. The mechanism of the Bechamp reduction (using Fe/HCl) involves the initial protonation of a nitro-oxygen, followed by electron transfers from the metal and further protonation steps, leading to intermediates like nitroso and hydroxylamine (B1172632) species before the final amine is formed. youtube.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Amino Dinitro Isoquinolin 1one

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 2-Amino-dinitro-isoquinolin-1one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete picture of the proton and carbon framework and their connectivity.

Two-dimensional NMR techniques are critical for unambiguously assigning NMR signals and piecing together the molecular structure. slideshare.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to establish the connectivity between adjacent protons on the aromatic rings, helping to trace the spin systems and confirm the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu It is a powerful method for assigning the signals of protonated carbons in the molecule's ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically two to four bonds) between protons and carbons. sdsu.edu This is arguably the most critical 2D NMR experiment for this molecule, as it allows for the assignment of non-protonated (quaternary) carbons, such as the carbonyl carbon (C-1) and the carbons bearing the nitro groups. Correlations from the amino protons and the aromatic protons to these quaternary carbons would definitively establish the location of the substituents on the isoquinoline (B145761) frame.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively rigid molecule like this compound, NOESY could help confirm the substitution pattern by showing spatial proximity between the amino group protons and a proton on the adjacent aromatic ring.

The following table presents the expected, hypothetical NMR data for this compound, based on analysis of similar structures. chemicalbook.comnih.govnih.govchemicalbook.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1-~160.5H-8 → C-1
2-~145.0H-3, H-4 → C-2
3~7.8 (d)~120.0H-4 → C-3
4~8.5 (d)~128.0H-3 → C-4
4a-~125.0H-3, H-5, H-8 → C-4a
5~8.7 (d)~122.0H-6 → C-5
6~7.9 (t)~130.0H-5, H-7 → C-6
7~8.9 (d)~148.0 (NO₂)H-6, H-8 → C-7
8~9.1 (s)~140.0 (NO₂)H-7 → C-8
8a-~135.0H-8, H-4 → C-8a
NH₂~6.5 (s, br)-H-NH₂ → C-2, C-3

Chemical shifts are hypothetical and referenced to a standard solvent like DMSO-d₆. Coupling patterns: s=singlet, d=doublet, t=triplet, br=broad.

For a crystalline material, particularly an energetic compound where solid-state properties are paramount, solid-state NMR (ssNMR) provides invaluable information. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra reveal these orientation-dependent interactions. emory.edu Using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra can be obtained from the solid powder. nih.gov For this compound, ssNMR could be used to:

Characterize the crystalline form and identify potential polymorphism, where different crystal packings could influence properties.

Probe intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitro or carbonyl groups of a neighboring molecule.

Determine the molecular conformation and packing within the crystal lattice, complementing data from X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. For this compound (Molecular Formula: C₉H₅N₄O₅), HRMS would verify the exact mass, distinguishing it from any other isobaric compounds.

Furthermore, tandem mass spectrometry (MS/MS) coupled with HRMS allows for detailed fragmentation analysis, which helps to piece together the molecular structure. nih.gov By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragment ions, specific structural motifs can be confirmed. researchgate.netnih.gov

Table 2: Expected HRMS Fragmentation Data for this compound

Fragment IonProposed Loss from Parent Ion [M+H]⁺Expected Exact MassStructural Information Confirmed
[M+H-NO₂]⁺-NO₂~189.0404Presence of a nitro group
[M+H-2NO₂]⁺-2NO₂~143.0556Presence of two nitro groups
[M+H-CO]⁺-CO~207.0356Presence of a carbonyl group
[M+H-H₂O]⁺-H₂O~217.0299Potential rearrangement and loss from amino/nitro groups
[M+H-NO₂-CO]⁺-NO₂, -CO~161.0454Sequential loss of nitro and carbonyl groups
[C₈H₅N₂O₃]⁺-CO, -N₂~190.0327Complex rearrangement and fragmentation of the heterocyclic ring

Masses are hypothetical calculations for the protonated molecule [M+H]⁺.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. irphouse.com Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. For this compound, these techniques would confirm the presence of its key chemical features. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique (IR/Raman)
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500IR
Amino (N-H)Scissoring (Bending)1590 - 1650IR
Nitro (NO₂)Asymmetric Stretch1500 - 1570IR (Strong)
Nitro (NO₂)Symmetric Stretch1300 - 1370IR, Raman (Strong)
Carbonyl (C=O)Stretch (Amide/Ketone)1650 - 1690IR (Strong)
Aromatic Ring (C=C)Stretch1450 - 1600IR, Raman
Aromatic Ring (C-H)Out-of-plane Bend750 - 900IR (Strong)

The strong, distinct peaks for the nitro group stretches (asymmetric and symmetric) would be a key diagnostic feature in both IR and Raman spectra. researchgate.net The carbonyl stretch and the N-H stretches would provide clear evidence for the isoquinolinone and amino functionalities, respectively.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While the other spectroscopic methods provide pieces of the structural puzzle, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique would yield a complete map of atomic positions, providing precise measurements of bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography would unambiguously:

Determine the planarity of the isoquinoline ring system.

Elucidate the crystal packing arrangement, showing how molecules orient themselves in the unit cell.

Provide direct evidence of intermolecular forces, such as hydrogen bonds between the amino group and nitro/carbonyl oxygens, and potential π-π stacking interactions between aromatic rings. This information is crucial for understanding the stability and sensitivity of such an energetic material.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for analyzing non-volatile and thermally sensitive compounds like this compound. A reverse-phase method, likely using a C18 stationary phase with a mobile phase of water and acetonitrile (B52724) or methanol, would be developed. Coupled with a UV-Vis detector, HPLC can quantify the purity of the compound, as the extensive conjugation and presence of nitro groups would result in strong UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and potential for thermal degradation of a dinitro-amino compound, GC-MS is generally less suitable than HPLC-MS. nih.govyoutube.com Direct analysis would likely be unsuccessful. However, if derivatization is performed to cap the polar amino group (e.g., through silylation), the resulting derivative might become volatile and stable enough for GC-MS analysis, which could be useful for identifying certain types of impurities. researchgate.net

Computational and Theoretical Chemistry of 2 Amino Dinitro Isoquinolin 1one

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and kinetic stability. nih.gov

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net

For isoquinoline (B145761) derivatives, the introduction of electron-withdrawing groups like nitro groups (-NO₂) is known to lower both the HOMO and LUMO energy levels and significantly reduce the energy gap. nih.gov Conversely, electron-donating groups like the amino group (-NH₂) tend to raise the HOMO energy level. In 2-Amino-dinitro-isoquinolin-1one, the interplay between the two strong electron-withdrawing nitro groups and the electron-donating amino group would create a complex electronic environment. The nitro groups are expected to be the primary sites for electron acceptance, localizing the LUMO, while the amino group and the aromatic system would contribute significantly to the HOMO. The resulting HOMO-LUMO gap is anticipated to be relatively small, suggesting a molecule with considerable chemical reactivity, a characteristic often sought in energetic materials. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Isoquinoline Derivatives This table presents data for model isoquinoline compounds to illustrate expected trends.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Quinoline (B57606) -6.646 -1.816 4.830
Nitro-Substituted Isoquinoline Derivative -6.225 -3.146 3.079

Source: Data synthesized from computational studies on related quinoline and isoquinoline structures. nih.govscirp.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule's surface. researchgate.net It helps identify regions that are rich or deficient in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively. proteopedia.org

In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) indicate electron-rich areas susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, providing a powerful complement to experimental data. By calculating properties like NMR chemical shifts and IR vibrational frequencies, computational models can aid in structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can help assign signals in experimentally obtained spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For the title compound, the aromatic protons would show distinct shifts influenced by the combined electron-withdrawing and donating effects of the substituents. The protons of the amino group would also have a characteristic shift.

Vibrational Frequencies: The calculated IR spectrum reveals the vibrational modes of the molecule. Key frequencies for this compound would include:

N-H stretching vibrations from the amino group.

Asymmetric and symmetric N-O stretching vibrations from the dinitro groups, which are typically very strong and characteristic.

C=O stretching vibration from the isoquinolin-1-one carbonyl group.

C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

Comparing calculated frequencies with experimental data can confirm the presence of specific functional groups and validate the computed molecular structure. nih.govresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore the potential chemical reactions of this compound, such as its decomposition pathways. This is particularly relevant for energetic materials. By mapping the potential energy surface, chemists can identify the most likely reaction mechanisms, locate transition state structures, and calculate the activation energies required for reactions to occur. nih.gov

For a dinitro-amino compound, decomposition is often initiated by the cleavage of a C-NO₂ or N-NO₂ bond, which typically has the lowest bond dissociation energy. Theoretical studies can model this initial step and subsequent complex reactions, providing insight into the molecule's thermal stability and decomposition products. nih.gov These models are crucial for understanding the safety and performance characteristics of energetic materials.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: This involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, the orientation of the amino and nitro groups relative to the isoquinoline ring is critical. DFT calculations can determine the relative energies of different conformers, identifying the global minimum energy structure, which is the most populated conformation at equilibrium. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed picture of molecular flexibility and interactions. nih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule behaves dynamically. This includes the rotation of the nitro and amino groups, ring vibrations, and intermolecular interactions in a condensed phase. Such simulations are essential for understanding how the molecule explores its conformational space and interacts with its environment. nih.govnih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, several other quantum chemical descriptors can be calculated using DFT to predict reactivity. researchgate.net These descriptors provide a more nuanced understanding of a molecule's chemical behavior.

Table 2: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron; indicates stability. researchgate.net
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added; indicates ability to accept electrons. researchgate.net
Electronegativity (χ) χ = (I + A) / 2 A measure of the power to attract electrons in a chemical bond.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. materialsciencejournal.org
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; a high value indicates high reactivity. materialsciencejournal.org

For this compound, the presence of strong nitro groups would likely result in a high electron affinity and a high electrophilicity index, classifying it as a strong electrophile. The calculated values for these descriptors would provide a quantitative basis for comparing its reactivity to other known compounds. materialsciencejournal.org

Derivatization and Structural Modification of 2 Amino Dinitro Isoquinolin 1one

Modification of the Amino Group: Acylation, Alkylation, and Arylation Reactions

The exocyclic amino group on the 2-Amino-dinitro-isoquinolin-1-one scaffold serves as a primary site for synthetic elaboration through acylation, alkylation, and arylation reactions. These transformations are fundamental in medicinal chemistry and materials science for modulating the electronic and steric properties of the parent molecule.

Acylation: The amino group can be readily acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, reacting 2-Amino-dinitro-isoquinolin-1-one with acetyl chloride would yield N-(dinitro-1-oxo-isoquinolin-2-yl)acetamide. Such reactions are well-established for amino-heterocycles. mdpi.comyoutube.com In acidic media, the amino group is protonated, which prevents acylation, allowing for selective O-acylation if hydroxyl groups are present. nih.gov The choice of acylating agent allows for the introduction of a wide array of functionalities, from simple alkyl chains to complex aromatic systems, thereby influencing the compound's solubility, and intermolecular interactions.

Alkylation: N-alkylation of the amino group introduces alkyl substituents. This can be achieved using alkyl halides or other alkylating agents. The reaction conditions, such as the choice of solvent and base, are critical to control the degree of alkylation and prevent side reactions. For instance, mono-alkylation can be favored by using a stoichiometric amount of the alkylating agent. The introduction of alkyl groups can significantly alter the steric hindrance around the nitrogen atom and modify the compound's lipophilicity.

Arylation: The introduction of an aryl group onto the amino nitrogen (arylation) can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the amino group and an aryl halide or triflate. This modification can introduce significant electronic and conformational changes, depending on the nature of the substituents on the aryl ring.

Table 1: Examples of Amino Group Modifications

Reaction TypeReagent ExampleProduct ClassPotential Impact on Properties
AcylationAcetyl ChlorideAmideIncreased stability, altered H-bonding
AlkylationMethyl IodideSecondary/Tertiary AmineIncreased lipophilicity, steric bulk
ArylationPhenyl Bromide (with Pd catalyst)N-Aryl AmineModified electronic properties, π-stacking

Transformations of Nitro Groups: Reduction to Amines, Further Functionalization

The two nitro groups on the isoquinoline (B145761) ring are strong electron-withdrawing groups that significantly influence the molecule's reactivity. Their transformation, particularly through reduction, is a key strategy for generating new derivatives.

Reduction to Amines: The reduction of aromatic nitro groups to primary amines is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups. sci-hub.st For dinitro compounds, selective mono-reduction can be challenging but is achievable under controlled conditions using reagents like sodium dithionite (B78146) or by catalytic hydrogenation with specific catalysts (e.g., Pd/C). researchgate.netorganic-chemistry.org Complete reduction of both nitro groups in 2-Amino-dinitro-isoquinolin-1-one would yield a triamino-isoquinolin-1-one derivative. Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel. This method is often clean and high-yielding. researchgate.netgoogle.com

Metal-Acid Systems: Reagents such as SnCl₂/HCl, Fe/HCl, or Zn/CH₃COOH are classical methods for nitro reduction. nih.gov

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst. sci-hub.st

Further Functionalization: The resulting amino groups are versatile handles for further derivatization. They can undergo reactions similar to the original amino group at the 2-position, such as acylation, alkylation, and diazotization. Diazotization of the newly formed aromatic amino groups, followed by Sandmeyer or related reactions, allows for the introduction of a wide range of substituents, including halogens, cyano, and hydroxyl groups, onto the isoquinoline core. This two-step process dramatically expands the synthetic utility of the nitro groups.

Table 2: Reduction Methods for Aromatic Nitro Groups

Reagent/SystemConditionsSelectivityReference
H₂/Pt catalyst in Acetic AcidCatalyticHigh yield and purity for dinitro compounds researchgate.net
Stannous Chloride (SnCl₂)Mild conditionsTolerates various functional groups nih.gov
Zinc or Magnesium powder with hydrazine glyoxylateRapid, simple conditionsSelective for nitro groups over other reducible groups
B₂pin₂ and KOtBuMetal-freeChemoselective for nitro groups organic-chemistry.org

Substitutions on the Isoquinoline Aromatic Rings

The electronic nature of the 2-Amino-dinitro-isoquinolin-1-one ring system, which is influenced by the electron-withdrawing nitro groups and the lactam functionality, dictates the feasibility and regioselectivity of substitution reactions on the aromatic carbocyclic ring.

Electrophilic Aromatic Substitution (EAS): The isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen heteroatom. The presence of two additional powerful deactivating nitro groups makes electrophilic substitution on the 2-Amino-dinitro-isoquinolin-1-one nucleus extremely challenging. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and are likely to be low-yielding or unsuccessful.

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-deficient nature of the aromatic rings makes them susceptible to nucleophilic attack. The nitro groups strongly activate the ring for S_NA_r reactions. A good leaving group, such as a halogen, if present on the ring, could be readily displaced by nucleophiles like alkoxides, amines, or thiolates. If no leaving group is present, reactions can still proceed through mechanisms like Vicarious Nucleophilic Substitution (VNS) of hydrogen, particularly with strong nucleophiles.

Synthesis of Novel Analogues and Isomers of 2-Amino-dinitro-isoquinolin-1one

The synthesis of novel analogues and isomers of 2-Amino-dinitro-isoquinolin-1-one involves modifying the core isoquinoline structure or altering the substituent positions. This can be achieved through total synthesis of the desired molecule or by skeletal rearrangement of existing structures.

Synthesis of Analogues: Analogues can be created by introducing different substituents onto the isoquinoline ring system. For example, starting from different substituted anilines or benzaldehydes in a multi-step synthesis could lead to analogues with alkyl, alkoxy, or halogen groups at various positions on the benzene ring of the isoquinoline core. nih.gov Rhodium-catalyzed annulation reactions of benzamides with alkynes have also emerged as a powerful method for constructing functionalized isoquinolone derivatives. mdpi.com

Synthesis of Isomers: The synthesis of positional isomers, for example, where the nitro and amino groups are located at different positions, would require a completely different synthetic route. The classical Pomeranz–Fritsch reaction or the Bischler–Napieralski and Pictet–Spengler syntheses are foundational methods for constructing the isoquinoline core, which can then be further functionalized. acs.org The specific placement of nitro groups would typically be achieved by nitrating a suitable isoquinoline or isoquinolinone precursor, with the directing effects of the existing substituents guiding the regioselectivity. The synthesis of 1-aminoisoquinolines, for instance, can be achieved via cyclization of o-alkynylbenzaldoximes with isocyanates or by reduction of a 1-nitroisoquinoline (B170357) intermediate. google.comnih.gov

Structure-Reactivity Relationship (SRR) Studies on Modified Analogues (Focus on chemical reactivity)

Structure-Reactivity Relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity. For the analogues of 2-Amino-dinitro-isoquinolin-1-one, these studies would focus on how modifications to the substituent groups and the isoquinoline core affect their chemical behavior.

Electronic Effects: The electronic nature of substituents has a profound impact on reactivity.

Amino Group Modification: Acylation of the amino group to an amide reduces its basicity and electron-donating character. This change can influence the reactivity of the entire molecule, including the susceptibility of the aromatic rings to nucleophilic attack.

Nitro Group Transformation: Reducing the nitro groups to amines dramatically changes the electronic landscape. The powerful electron-withdrawing effect is replaced by the electron-donating character of the amino groups. This would deactivate the ring towards nucleophilic substitution but activate it for electrophilic substitution.

Steric Effects: The size and position of substituents can influence reaction rates and regioselectivity by sterically hindering the approach of reagents to a reactive site. For example, introducing a bulky alkyl group via alkylation of the amino group could shield parts of the molecule from chemical attack.

Systematic studies on a library of analogues, where substituents are varied in a controlled manner, allow for the development of quantitative structure-reactivity relationships (QSRR). These studies are crucial for designing molecules with specific, predictable chemical properties. For example, in vitro studies on isoquinolin-1(2H)-one derivatives have shown that the presence and position of certain functional groups, like a hydroxyl group, can be crucial for biological activity. nih.gov

Exploration of Advanced Chemical Applications and Material Science Potential Non Biological, Non Clinical

Role as Chemical Building Blocks in Supramolecular Chemistry

The molecular structure of "2-Amino-dinitro-isoquinolin-1one" suggests significant potential as a versatile building block in supramolecular chemistry. The presence of both hydrogen bond donors (the amino group) and hydrogen bond acceptors (the nitro groups and the carbonyl group of the isoquinolinone core) would facilitate the formation of well-defined, ordered assemblies through self-assembly processes. The aromatic isoquinoline (B145761) backbone could participate in π-π stacking interactions, further directing the architecture of supramolecular structures. These interactions could lead to the formation of complex networks, such as tapes, sheets, or three-dimensional frameworks. The dinitro substitution would also significantly influence the electronic properties of the molecule, potentially leading to the creation of charge-transfer complexes when co-crystallized with electron-donating molecules.

Potential as Ligands in Coordination Chemistry and Catalysis

The "this compound" scaffold contains multiple potential coordination sites for metal ions, making it a promising candidate for ligand development in coordination chemistry. The amino group and the oxygen atom of the carbonyl group could act as a bidentate chelate, forming stable complexes with a variety of transition metals. The nitrogen atom of the isoquinoline ring could also be involved in coordination, potentially leading to tridentate binding modes.

The electronic properties of the resulting metal complexes would be heavily influenced by the strong electron-withdrawing nature of the two nitro groups. This could modulate the redox potential of the metal center, making these complexes interesting candidates for applications in catalysis. For instance, such complexes could potentially catalyze oxidation reactions where an electron-deficient metal center is desirable. The specific coordination geometry and the nature of the metal ion would be key determinants of the catalytic activity and selectivity.

Application in Advanced Functional Materials (e.g., Optoelectronic, Sensors)

The combination of an extended π-conjugated system (the isoquinoline core), electron-donating (amino), and strong electron-withdrawing (dinitro) groups within the same molecule suggests that "this compound" could exhibit interesting photophysical and electronic properties. This intramolecular charge-transfer character is a key feature for many functional organic materials.

Optoelectronic Materials: The potential for strong absorption and emission of light, tunable by the substitution pattern, could make this compound and its derivatives useful in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitro groups, while often quenchers of fluorescence, can in some molecular designs contribute to useful nonlinear optical (NLO) properties.

Sensors: The amino group provides a reactive site for functionalization, allowing for the attachment of specific recognition units for analytes. The electronic properties of the isoquinolinone core are expected to be sensitive to its chemical environment. Therefore, changes in absorption or fluorescence upon binding of an analyte to the recognition unit could form the basis for a chemosensor. For example, protonation of the amino group or interaction with metal ions would likely lead to observable changes in its optical properties.

Exploration as Probes for Molecular Interactions in Controlled Chemical Systems

The inherent spectroscopic properties that can be anticipated for "this compound" make it a candidate for use as a molecular probe. Its potential fluorescence and well-defined solvatochromic behavior (a change in color with the polarity of the solvent) could be exploited to study non-covalent interactions in various chemical systems. For example, it could be used to probe the microenvironment of polymer matrices, micelles, or the active sites of synthetic receptors. The response of its absorption and emission spectra to changes in the local environment would provide valuable information about intermolecular forces at the molecular level.

Development of Novel Chemical Processes Utilizing this compound Scaffolds

The "this compound" scaffold presents several reactive sites that could be utilized in the development of novel chemical processes and the synthesis of more complex molecules.

The amino group can be readily diazotized and converted into a wide range of other functional groups, providing a gateway to a diverse library of derivatives.

The nitro groups can be reduced to amino groups, which could then be further functionalized. The selective reduction of one nitro group over the other could offer a route to asymmetrically substituted derivatives.

The aromatic rings of the isoquinolinone core are susceptible to further electrophilic or nucleophilic substitution, allowing for fine-tuning of the molecule's properties.

These potential transformations would enable the use of "this compound" as a versatile platform for the synthesis of new functional dyes, ligands, and materials with tailored properties.

Future Research Directions and Unaddressed Challenges in the Study of 2 Amino Dinitro Isoquinolin 1one

Development of Stereoselective Synthetic Routes

A significant hurdle in the study of 2-Amino-dinitro-isoquinolin-1-one is the absence of established stereoselective synthetic methodologies. The development of such routes is critical for producing enantiomerically pure compounds, which is often a prerequisite for evaluating biological activity and for applications in advanced materials.

Future research should focus on adapting and optimizing known isoquinoline (B145761) synthesis methods. numberanalytics.com Strategies like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which are foundational in isoquinoline synthesis, could be explored as starting points. numberanalytics.compharmaguideline.com However, the presence of the deactivating nitro groups and the reactive amino group on the heterocyclic core presents a considerable challenge for traditional cyclization and substitution reactions.

A plausible, yet unverified, synthetic approach could involve a multi-step sequence. For instance, a potential pathway could start with a suitably substituted β-phenylethylamine, followed by acylation and cyclization. pharmaguideline.com The introduction of the nitro groups would likely need to be carefully timed to avoid unwanted side reactions or deactivation of the substrate towards subsequent transformations. The final amination at the 2-position would require specific reagents that can overcome the electronic effects of the existing nitro groups.

Table 1: Hypothetical Stereoselective Synthetic Strategies

StrategyKey TransformationPotential Catalyst/ReagentAnticipated Challenges
Chiral Pool SynthesisStarting from a chiral amino acid derivativeStandard peptide coupling and cyclization reagentsAvailability of suitable starting materials; maintaining stereointegrity through nitration steps.
Asymmetric CatalysisEnantioselective reduction of a prochiral intermediateChiral transition metal complexes (e.g., Rh, Ru, Ir)Catalyst poisoning by the amino or nitro groups; low turnover numbers.
OrganocatalysisProline-derived or other chiral organic catalysts for key bond-forming stepsChiral amines, thioureas, or phosphoric acidsSubstrate scope limitations; potential for catalyst deactivation.

The development of a robust and efficient stereoselective synthesis will be a critical enabler for all other areas of research on this compound.

In-depth Exploration of Novel Reaction Pathways and Mechanisms

The reactivity of 2-Amino-dinitro-isoquinolin-1-one is largely uncharted territory. The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro groups on the isoquinolin-1-one framework is expected to give rise to unique chemical behavior.

Future investigations should systematically explore the reactivity of this compound under various conditions. For example, the amino group could serve as a handle for further functionalization through acylation, alkylation, or diazotization reactions. The nitro groups, while generally deactivating towards electrophilic aromatic substitution, could be susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common feature of electron-deficient aromatic systems. youtube.com

The mechanism of nitration for forming the dinitro-substituted core itself warrants investigation. While the general mechanism of aromatic nitration is well-understood, involving the formation of a nitronium ion (NO₂⁺), the regioselectivity and kinetics of nitrating an amino-isoquinolin-1-one precursor would be influenced by the directing effects of the existing substituents. researchgate.netrsc.orgkhanacademy.org

Table 2: Potential Novel Reaction Pathways for 2-Amino-dinitro-isoquinolin-1-one

Reaction TypeReagents and ConditionsExpected Product TypeResearch Focus
Nucleophilic Aromatic Substitution (SNAr)Strong nucleophiles (e.g., alkoxides, amines)Substitution of one or both nitro groupsUnderstanding the regioselectivity and kinetics of substitution.
Reduction of Nitro GroupsCatalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂, Fe/HCl)Diamino- or amino-nitro-isoquinolin-1-one derivativesSelective reduction of one nitro group over the other.
Diazotization of the Amino GroupNaNO₂, HClDiazonium salt intermediate for further transformations (e.g., Sandmeyer reaction)Stability of the diazonium salt in the presence of nitro groups.
Cross-Coupling ReactionsPalladium or copper catalysts with suitable coupling partnersArylated or alkylated derivatives at the amino group or other positionsCatalyst compatibility with the functional groups present.

A thorough understanding of these reaction pathways will unlock the potential to generate a library of derivatives with diverse properties.

Advancements in Computational Prediction and Experimental Validation

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the properties and reactivity of 2-Amino-dinitro-isoquinolin-1-one. In silico methods can guide experimental work, saving time and resources.

Future research should employ a suite of computational techniques, including Density Functional Theory (DFT) calculations to predict molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). These theoretical predictions can then be compared with experimental data as it becomes available, providing a means to validate and refine the computational models.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can offer preliminary insights into the potential of this compound as a drug candidate. nih.govnih.gov Molecular docking studies could be used to screen for potential biological targets by predicting the binding affinity and mode of interaction with various proteins.

Table 3: Proposed Computational Studies and Experimental Validation

The synergy between computational prediction and experimental validation will be crucial for accelerating the discovery process.

Integration into Advanced Material Systems and Device Architectures

The unique electronic properties suggested by the combination of amino and nitro groups on a conjugated heterocyclic system make 2-Amino-dinitro-isoquinolin-1-one a candidate for applications in materials science. Isoquinoline derivatives have been explored for their potential in creating conductive materials, optical materials, and sensors. amerigoscientific.com

Future research could investigate the potential of this compound as a building block for organic electronic materials. The presence of both electron-donating and electron-withdrawing groups could lead to interesting charge-transfer characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The amino group provides a convenient point of attachment for polymerization or for grafting the molecule onto surfaces. This could enable the creation of functional polymers or surface-modified materials with tailored properties. The nitro groups could also be used to tune the electronic properties of the resulting materials.

Sustainability Aspects and Lifecycle Assessment of 2-Amino-dinitro-isoquinolin-1-one Research

As with any new chemical entity, it is important to consider the sustainability of its synthesis and potential applications from an early stage. A lifecycle assessment (LCA) provides a framework for evaluating the environmental impacts associated with a product or process. repec.orgresearchgate.net

For 2-Amino-dinitro-isoquinolin-1-one, a cradle-to-gate LCA would assess the environmental footprint of its synthesis, taking into account the raw materials, energy consumption, and waste generation. The use of nitroaromatic compounds often involves hazardous reagents and can lead to persistent environmental pollutants. nih.govresearchgate.netnih.gov Therefore, developing green and sustainable synthetic routes should be a key research goal.

Future research in this area should focus on:

Green Chemistry Principles: Applying principles of green chemistry to the synthesis, such as using less hazardous solvents, reducing the number of synthetic steps, and improving atom economy.

Biodegradability Studies: Investigating the biodegradability of the compound and its derivatives to understand their environmental fate.

Toxicity Assessment: Performing ecotoxicity studies to assess the potential impact on aquatic and terrestrial ecosystems.

By integrating sustainability considerations into the research and development process, the potential negative environmental impacts of this new class of compounds can be minimized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-dinitro-isoquinolin-1one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically begins with nitro-substituted isoquinoline precursors. Key steps involve nitration and amination under reflux in polar aprotic solvents (e.g., dimethylformamide or ethanol) at 80–100°C. Catalysts like 4-dimethylaminopyridine (DMAP) or bases (e.g., K₂CO₃) are used to enhance reactivity. Purification via silica gel chromatography or recrystallization in ethanol/water mixtures is critical for isolating the product. Yield optimization requires precise stoichiometric ratios (1:1.2 for nitro precursors to aminating agents) and inert gas protection to prevent oxidation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., nitro and amino substituents at positions 1 and 2) and backbone integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₀H₇N₃O₄).
  • X-ray Diffraction (XRD) : Resolve crystallographic data for bond angles and spatial arrangement (Cambridge Crystallographic Data Centre protocols recommended) .

Q. What solvent systems are optimal for chromatographic purification of this compound?

  • Methodological Answer : Use gradient elution with ethyl acetate/hexane (3:7 to 6:4) or dichloromethane/methanol (95:5) on silica gel columns. For challenging separations, reverse-phase HPLC with acetonitrile/water (0.1% trifluoroacetic acid) improves resolution of nitro- and amino-derivative impurities .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

  • Methodological Answer : The electron-withdrawing nitro group at position 1 deactivates the ring, directing electrophilic substitution to position 3. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict charge distribution, guiding regioselective modifications like halogenation or cross-coupling. Experimental validation via Hammett plots correlates σ values with reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀ values) may arise from assay conditions. Standardize protocols:

  • Buffer pH : Use pH 7.4 Tris-HCl to mimic physiological conditions.
  • Control compounds : Include donepezil as a positive control.
  • Replicates : Perform triplicate measurements with statistical validation (ANOVA, p < 0.05). Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID: 4EY7). Parameterize force fields for nitro and amino groups to account for hydrogen bonding and π-π stacking. Validate predictions with mutagenesis studies (e.g., Ala-scanning of active site residues) .

Q. What are the limitations of current stability studies, and how can they be addressed?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) may not capture photodegradation. Incorporate:

  • UV-Vis Spectroscopy : Monitor λₘₐₓ shifts under UV light (254 nm).
  • LC-MS : Identify degradation products (e.g., nitro-reduction to amino derivatives).
  • Microsomal Assays : Assess metabolic stability using human liver microsomes .

Methodological Resources

  • Spectral Data Repositories : Reference HRMS and NMR libraries in PubChem or ChemSpider (ensure CAS RN: [provided in ]).
  • Crystallography : Deposit XRD data in CCDC (Cambridge) for peer validation .
  • Assay Protocols : Follow WHO guidelines for enzyme inhibition studies to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.